



In Vitro Characterization of MT-7716 Hydrochloride: A Technical Guide

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Compound of Interest		
Compound Name:	MT-7716 hydrochloride	
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This technical guide provides an in-depth overview of the in vitro pharmacological characteristics of **MT-7716 hydrochloride**, a novel, selective, nonpeptidergic agonist for the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP). The data and methodologies presented herein are compiled from peer-reviewed scientific literature to support further research and development efforts.

Core Pharmacological Attributes

MT-7716 hydrochloride is a potent and selective agonist at the NOP receptor. Its chemical name is (R)-2-3-[1-(Acenaphthen-1-yl)piperidin-4-yl]-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl-N-methylacetamide hydrochloride hydrate.[1] In vitro studies have demonstrated its high affinity and efficacy at human NOP receptors, with a pharmacological profile suggesting it acts as a full agonist.[2][3] The primary mechanism of action involves the activation of NOP receptors, leading to the modulation of neurotransmitter release, particularly GABA.[1][4]

Quantitative In Vitro Data

The following tables summarize the key quantitative parameters of **MT-7716 hydrochloride**'s in vitro activity.

Table 1: Receptor Binding Affinity



Parameter	Cell Line	Receptor	Value (nM)	Reference
Ki	HEK293	Human NOP	0.21	[2]

Table 2: Functional Activity (GTPy35S Binding Assay)

Parameter	Cell Line	Receptor	Value (nM)	Efficacy	Reference
EC50	HEK293	Human NOP	0.30	Similar to N/OFQ (Full Agonist)	[2][3]

Table 3: Electrophysiological Effects on GABAergic Transmission in Rat Central Amygdala (CeA) Slices

Concentration (nM)	Effect on Evoked IPSP Amplitude (% of Control)	Reference
250	78 ± 7%	[4]
500	78 ± 3%	[4]
1000	80 ± 3%	[4]

Note: IPSP stands for Inhibitory Postsynaptic Potential.

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below.

NOP Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of MT-7716 for the human NOP receptor.

Methodology:

 Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human NOP receptor are cultured under standard conditions.



- Membrane Preparation: Cells are harvested, and crude membrane fractions are prepared by homogenization and centrifugation.
- Binding Reaction: Cell membranes are incubated with a radiolabeled ligand for the NOP receptor (e.g., [3H]N/OFQ) in the presence of varying concentrations of MT-7716.
- Incubation: The reaction is incubated to allow for competitive binding to reach equilibrium.
- Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
- Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
- Data Analysis: The inhibition constant (Ki) is calculated from the IC50 value (the concentration of MT-7716 that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

GTPy35S Functional Assay

Objective: To determine the functional activity (EC50 and efficacy) of MT-7716 at the NOP receptor.

Methodology:

- Membrane Preparation: Membranes from HEK293 cells expressing the human NOP receptor are prepared as described above.
- Assay Buffer: Membranes are incubated in an assay buffer containing GDP, and the non-hydrolyzable GTP analog, [35S]GTPyS.
- Compound Addition: Varying concentrations of MT-7716 are added to the reaction mixture.
- Incubation: The mixture is incubated to allow for receptor activation and subsequent binding of [35S]GTPyS to the G-proteins.
- Termination and Separation: The reaction is terminated, and bound [35S]GTPyS is separated from the free form by filtration.



- Quantification: The amount of bound [35S]GTPyS is measured by scintillation counting.
- Data Analysis: The concentration-response curve is plotted, and the EC50 (the concentration
 of MT-7716 that produces 50% of the maximal response) and Emax (maximal efficacy) are
 determined. Efficacy is compared to that of the endogenous ligand N/OFQ.[2][3]

In Vitro Electrophysiology in Brain Slices

Objective: To characterize the effects of MT-7716 on synaptic transmission in a specific brain region.

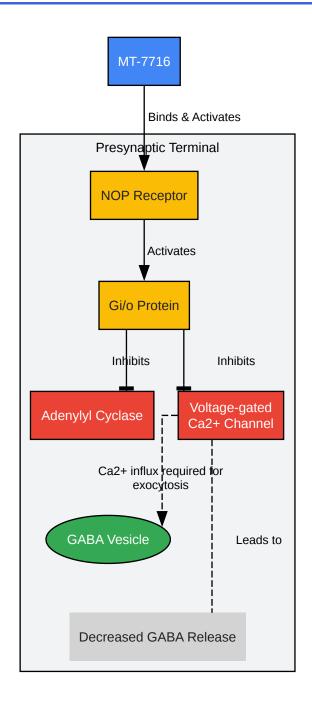
Methodology:

- Slice Preparation: Coronal brain slices containing the central amygdala (CeA) are prepared from male Wistar rats.[4]
- Recording: Whole-cell patch-clamp recordings are made from neurons within the CeA.
- Stimulation: Electrical stimulation is used to evoke inhibitory postsynaptic potentials (IPSPs).
- Drug Application: MT-7716 is bath-applied to the slices at various concentrations (e.g., 100-1000 nM).[1][4]
- Data Acquisition: Changes in the amplitude of evoked IPSPs and the frequency of miniature IPSCs (mIPSCs) are recorded and analyzed.[4][5]
- Paired-Pulse Facilitation (PPF): The ratio of the amplitude of two closely spaced IPSPs is measured to infer a presynaptic site of action. An increase in the PPF ratio suggests a decrease in the probability of neurotransmitter release.[1][4]
- Antagonist Confirmation: The specificity of the MT-7716 effect is confirmed by co-application with a selective NOP receptor antagonist, such as [Nphe1]Nociceptin(1–13)NH2.[1][4]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway of MT-7716 and a typical experimental workflow for its in vitro characterization.

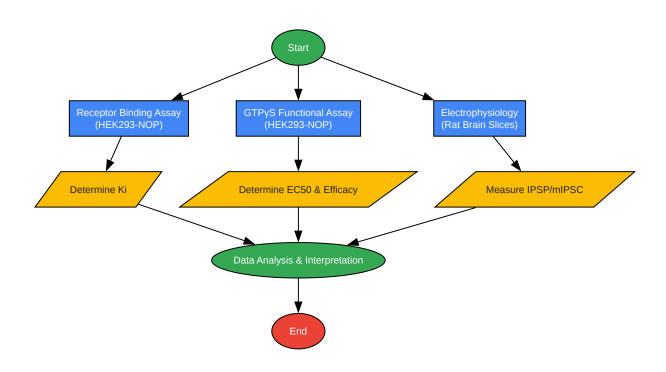




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Caption: Signaling pathway of MT-7716 at the presynaptic terminal.





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Caption: Experimental workflow for in vitro characterization.

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